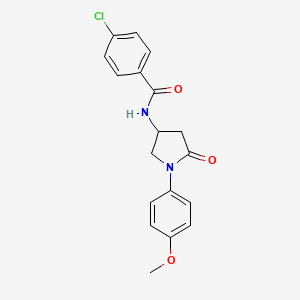

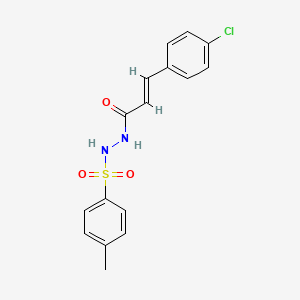

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Chloro-N-(4-methoxyphenyl)benzamide exhibits antimicrobial properties, making it relevant in the fight against bacterial and fungal infections. Researchers have investigated its efficacy against specific pathogens, including Gram-positive and Gram-negative bacteria. The compound’s mode of action and potential mechanisms of resistance are areas of ongoing study .

Anticancer Potential

Studies have explored the antiproliferative effects of this compound on cancer cells. It may interfere with cell cycle progression, induce apoptosis, or inhibit specific signaling pathways. Researchers aim to understand its selectivity toward cancer cells while minimizing toxicity to healthy tissues. Further investigations into its molecular targets and synergistic effects with other anticancer agents are essential .

Anti-inflammatory Properties

4-Chloro-N-(4-methoxyphenyl)benzamide has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. Researchers investigate its potential for managing chronic inflammatory conditions, including arthritis and inflammatory bowel diseases .

Neuroprotective Effects

The compound’s structure suggests possible neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to uncover its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Analgesic Activity

4-Chloro-N-(4-methoxyphenyl)benzamide may possess analgesic properties. Investigations focus on its ability to modulate pain pathways, including nociceptive receptors and neurotransmitters. Understanding its mechanism of action could lead to novel pain management strategies .

Synthetic Applications

Beyond its biological activities, the compound serves as a building block in organic synthesis. Researchers use it to create more complex molecules, such as derivatives with altered pharmacological profiles. Its synthetic versatility contributes to drug discovery and development .

Propiedades

IUPAC Name |

4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-14(10-17(21)22)20-18(23)12-2-4-13(19)5-3-12/h2-9,14H,10-11H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQDJGWFVPXZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)